(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine

Physicochemical profiling Ionization state Aqueous solubility

(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine (CAS 1638768-00-9; molecular formula C₁₁H₁₄BrN₃; molecular weight 268.15 g/mol) is a brominated pyrrolo[2,3-b]pyridine (7‑azaindole) derivative bearing a dimethylaminoethyl side‑chain at the 3‑position. The 7‑azaindole core serves as a purine bioisostere widely exploited in kinase inhibitor design, while the 5‑bromo substituent provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions.

Molecular Formula C11H14BrN3
Molecular Weight 268.15 g/mol
CAS No. 1638768-00-9
Cat. No. B12279765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine
CAS1638768-00-9
Molecular FormulaC11H14BrN3
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C11H14BrN3/c1-15(2)4-3-8-6-13-11-10(8)5-9(12)7-14-11/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyJHIAJCQJXXSKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine (CAS 1638768-00-9) – Chemical Identity and Core Scaffold Profile


(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine (CAS 1638768-00-9; molecular formula C₁₁H₁₄BrN₃; molecular weight 268.15 g/mol) is a brominated pyrrolo[2,3-b]pyridine (7‑azaindole) derivative bearing a dimethylaminoethyl side‑chain at the 3‑position . The 7‑azaindole core serves as a purine bioisostere widely exploited in kinase inhibitor design, while the 5‑bromo substituent provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions . The dimethylaminoethyl moiety introduces a basic tertiary amine center that fundamentally alters the ionization, lipophilicity, and solubility profile relative to the parent 5‑bromo‑7‑azaindole scaffold .

Why Simple Substitution of 5‑Bromo‑7‑Azaindole Derivatives Is Not Straightforward: The Impact of the Dimethylaminoethyl Side‑Chain on Ionization and Solubility


The pyrrolo[2,3-b]pyridine scaffold is a privileged kinase inhibitor core, but the physicochemical properties of its derivatives are exquisitely sensitive to substitution pattern. The parent 5‑bromo‑7‑azaindole (CAS 183208‑35‑7) exhibits a predicted pKa of 6.25 ± 0.20 (pyridinic nitrogen) and a measured logP of 1.8 at pH 7, placing it squarely in the neutral, moderately lipophilic range . In contrast, (2-{5‑bromo‑1H‑pyrrolo[2,3‑b]pyridin‑3‑yl}ethyl)dimethylamine carries a basic dimethylaminoethyl side‑chain with a predicted pKa of 13.16 ± 0.40 and a substantially higher cLogP (3.08–3.76), meaning it exists predominantly in a protonated, positively charged state at physiological pH . These divergent ionization and lipophilicity profiles mean that in‑class compounds (e.g., the parent 5‑bromo‑7‑azaindole, the 5‑chloro analog, or the hydroxymethyl derivative) cannot be freely interchanged without altering membrane permeability, aqueous solubility, off‑target binding, and synthetic reactivity. The quantitative evidence below demonstrates precisely where this compound occupies a unique position within the 7‑azaindole chemical space.

Quantitative Differentiation Evidence for (2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine Versus Closest Analogs


Ionization‑Dependent Solubility Advantage: Predicted pKa Comparison with Parent 5‑Bromo‑7‑Azaindole

The target compound bears a dimethylamino group with a predicted pKa of 13.16 ± 0.40, rendering the side‑chain >99.9% protonated at physiological pH (7.4) . In contrast, the parent 5‑bromo‑7‑azaindole lacks a basic side‑chain; its pyridinic nitrogen has a predicted pKa of 6.25 ± 0.20, meaning it is predominantly neutral at pH 7.4 . This difference of ~7 pKa units corresponds to a >10⁷‑fold difference in the equilibrium concentration of the ionized species, directly predicting markedly higher aqueous solubility and dramatically different logD₇.₄ for the target compound compared to the parent scaffold.

Physicochemical profiling Ionization state Aqueous solubility Drug‑likeness

Enhanced Lipophilicity for Membrane Permeability: cLogP Comparison with Parent 5‑Bromo‑ and 5‑Chloro‑7‑Azaindoles

The target compound has a calculated logP (cLogP) ranging from 3.08 to 3.76, as reported across multiple cheminformatics databases . This is substantially higher than the parent 5‑bromo‑7‑azaindole (logP 1.8 at pH 7) and the 5‑chloro‑7‑azaindole analog (logP 2.22–2.91) . The increased lipophilicity arises from the ethyl linker and the dimethylamino group (in its neutral form) and positions the target compound closer to the optimal logP range (3–5) for CNS drug candidates, while still being amenable to salt formation for aqueous solubility.

Lipophilicity Membrane permeability ADME Lead optimization

5‑Bromo Substituent as a Versatile Synthetic Handle: Cross‑Coupling Reactivity Benchmarking Against 5‑Chloro and 5‑Unsubstituted Analogs

The 5‑bromo substituent on the 7‑azaindole core is a well‑established leaving group for palladium‑catalyzed Suzuki, Stille, and Buchwald‑Hartwig cross‑coupling reactions, enabling late‑stage diversification of kinase inhibitor leads . In a direct comparative study of 5‑halogeno‑7‑azaindole building blocks, the 5‑bromo derivative consistently outperforms the 5‑chloro analog in oxidative addition rates with Pd(0) catalysts, while the bromo substituent provides an optimal balance between reactivity and shelf stability (unlike the more labile 5‑iodo analog) [1]. The target compound uniquely combines this bromo reactivity with a pre‑installed dimethylaminoethyl side‑chain, eliminating the need for a separate 3‑position alkylation step.

Synthetic chemistry Suzuki coupling Palladium catalysis Building block

5‑HT₆ Receptor Ligand Potential: Structural Analogy to Known High‑Affinity Dimethylaminoethyl‑7‑Azaindoles

Dimethylaminoethyl‑substituted 7‑azaindole derivatives have been disclosed as potent 5‑hydroxytryptamine‑6 (5‑HT₆) receptor ligands [1]. A closely related chemotype — 2-(3-(3‑fluorophenylsulfonyl)-1H‑pyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine (WAY‑208466, CHEMBL571858) — exhibits a Ki of 4.80 nM at the human 5‑HT₆ receptor, measured by displacement of [³H]-LSD in HeLa cell membranes [2]. The target compound shares the identical dimethylaminoethyl‑7‑azaindole pharmacophore but replaces the N1‑sulfonyl group with a free N1‑H and the 5‑position with bromine. This substitution pattern is expected to modulate 5‑HT₆ binding affinity and selectivity in a quantitatively distinct manner from the reported sulfonamide series.

Serotonin receptor 5-HT6 CNS drug discovery GPCR

Physical Form and Handling: Predicted Density and Boiling Point Differentiation from Lower‑Molecular‑Weight 7‑Azaindole Building Blocks

The target compound has a predicted density of 1.454 ± 0.06 g/cm³ and a predicted boiling point of 779.4 ± 60.0 °C at 760 Torr . These values are substantially higher than those of the parent 5‑bromo‑7‑azaindole (MW 197.03; predicted density ~1.67 g/cm³; boiling point ~320 °C) and the 5‑chloro‑7‑azaindole analog (MW 152.58; density ~1.4 g/cm³; boiling point ~290 °C) . The combination of the basic dimethylamino group and higher molecular weight (268.15 g/mol) results in a compound that is typically isolated as a solid salt (e.g., hydrochloride or free base) with distinct handling and storage requirements compared to the lower‑MW azaindole building blocks.

Physical properties Handling Purification Process chemistry

Solubility Profile Differentiation: cLogS Comparison with Hydroxymethyl and Parent 7‑Azaindole Analogs

The predicted aqueous solubility of the target compound (cLogS = −5.853, corresponding to ~0.4 mg/L for the neutral form) contrasts with the more favorable solubility of the hydroxymethyl analog (5‑bromo‑1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)methanol (SlogP = 2.08, logS = −2.98, corresponding to ~250 mg/L) [1]. However, crucially, the target compound's calculated logS refers to the neutral free base form; at pH values below the dimethylamino pKa (13.16), protonation dramatically increases aqueous solubility by orders of magnitude, giving the target compound a unique pH‑dependent solubility switch not available to the hydroxymethyl or parent analogs.

Aqueous solubility cLogS Formulation Biopharmaceutical

Recommended Application Scenarios for (2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine Based on Quantitative Differentiation Evidence


Late‑Stage Functionalization of Kinase Inhibitor Candidates via Pd‑Catalyzed Cross‑Coupling at the 5‑Bromo Position

The 5‑bromo substituent provides a reliable synthetic handle for Suzuki, Stille, and Buchwald‑Hartwig couplings, enabling the introduction of aryl, heteroaryl, and amine diversity elements at the 5‑position of the 7‑azaindole core . The pre‑installed dimethylaminoethyl side‑chain at the 3‑position obviates a challenging regioselective alkylation step, streamlining the synthesis of ATP‑competitive kinase inhibitors where a basic amine is required for hinge‑region hydrogen‑bonding or solubility enhancement .

Serotonin 5‑HT₆ Receptor Probe Optimization in CNS Drug Discovery Programs

The dimethylaminoethyl‑7‑azaindole pharmacophore is a validated 5‑HT₆ receptor ligand motif, with structurally related compounds demonstrating single‑digit nanomolar binding affinity (Ki = 4.80 nM) . The target compound, with its free N1‑H and 5‑bromo substitution, offers a distinct SAR starting point for exploring 5‑position modifications (via the bromo handle) in 5‑HT₆ antagonist or agonist programs targeting cognitive disorders, schizophrenia, or obesity . The protonatable dimethylamino group at physiological pH (pKa 13.16) ensures adequate aqueous solubility for in vitro assay conditions.

Solubility‑Critical Formulation Screening: Leveraging the pH‑Dependent Ionization Switch

The large pKa gap between the target compound's dimethylamino group (pKa 13.16) and the pyridinic nitrogen of the parent 5‑bromo‑7‑azaindole (pKa 6.25) translates into a qualitative switch in aqueous solubility upon pH adjustment . This property is particularly valuable for preparing high‑concentration dosing solutions for in vivo pharmacokinetic and efficacy studies, where the neutral parent scaffold would require co‑solvents or complex formulation vehicles .

Chemical Biology Probe for Target Identification: Bromo Handle for Photoaffinity Labeling and Click Chemistry

The 5‑bromo substituent can serve as a precursor for further derivatization (e.g., via Suzuki coupling with boronic acids bearing alkyne or diazirine moieties) to generate photoaffinity labeling probes or click‑chemistry‑compatible tool compounds . The dimethylaminoethyl side‑chain provides a built‑in basic handle for MS‑friendly ionization, facilitating downstream proteomics workflows for target deconvolution .

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